molecular formula C27H29Cl2FN2OS B1515424 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B1515424
M. Wt: 519.5 g/mol
InChI Key: BMXALUHUEGRRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride is a corticotropin-releasing factor type 1 receptor antagonist. It has been developed to treat classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency. This condition is characterized by cortisol deficiency and androgen excess, leading to various health issues .

Preparation Methods

The synthesis of crinecerfont hydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes:

Industrial production methods for crinecerfont hydrochloride are designed to be scalable and efficient, ensuring high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency .

Chemical Reactions Analysis

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study receptor-ligand interactions and the effects of structural modifications on biological activity.

    Biology: Researchers use it to investigate the role of corticotropin-releasing factor receptors in various physiological processes.

    Medicine: this compound is being studied for its potential to treat congenital adrenal hyperplasia and other disorders related to cortisol deficiency and androgen excess.

    Industry: It is used in the development of new therapeutic agents and as a reference compound in quality control processes

Mechanism of Action

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride exerts its effects by antagonizing corticotropin-releasing factor type 1 receptors in the pituitary gland. This leads to a decrease in the release of adrenocorticotropic hormone, which in turn reduces the production of adrenal androgens. This mechanism helps to alleviate the symptoms associated with congenital adrenal hyperplasia .

Comparison with Similar Compounds

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride is unique among corticotropin-releasing factor receptor antagonists due to its high selectivity and potency. Similar compounds include:

Properties

Molecular Formula

C27H29Cl2FN2OS

Molecular Weight

519.5 g/mol

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H

InChI Key

BMXALUHUEGRRCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl

Origin of Product

United States

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